Prop-2-ynyl 3-chloro-1-benzothiophene-2-carboxylate
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Overview
Description
Prop-2-ynyl 3-chloro-1-benzothiophene-2-carboxylate is a chemical compound . It is a derivative of benzothiophene, which is a class of heterocyclic compounds that have shown interesting applications in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of benzothiophenes can be achieved through an aryne reaction with alkynyl sulfides . This involves the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring closure . A wide range of 3-substituted benzothiophenes can be synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .Molecular Structure Analysis
The molecular formula of 3-Chloro-1-benzothiophene-2-carboxylate is CHClOS . Its average mass is 211.645 Da and its monoisotopic mass is 210.962601 Da .Chemical Reactions Analysis
Benzothiophenes can be synthesized from aryne precursors and alkynyl sulfides . This starts from the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring closure .Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Chloro-1-benzothiophene-2-carboxylate include an average mass of 211.645 Da and a monoisotopic mass of 210.962601 Da . The Log Kow (KOWWIN v1.67 estimate) is 3.52 .Properties
IUPAC Name |
prop-2-ynyl 3-chloro-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClO2S/c1-2-7-15-12(14)11-10(13)8-5-3-4-6-9(8)16-11/h1,3-6H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMWRHARBPLZRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)C1=C(C2=CC=CC=C2S1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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